molecular formula C13H12ClN5O2 B2540363 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-28-0

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2540363
CAS RN: 303971-28-0
M. Wt: 305.72
InChI Key: PIGBZEIFUXTPAD-UHFFFAOYSA-N
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Description

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of several key enzymes involved in DNA replication and repair, making it a promising candidate for the development of new cancer therapies.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's utility in chemical synthesis is highlighted by research into the ionization and methylation reactions of purine-6,8-diones. These studies provide insight into the reactivity of different purine derivatives, including those with 3-methyl substituents, which are relevant to the synthesis of various biologically active molecules (Rahat, Bergmann, & Tamir, 1974). Additionally, the synthesis of related structures, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrates the versatility of purine derivatives in creating compounds with potential pharmacological applications (Simo, Rybár, & Alföldi, 1998).

Biological and Pharmacological Evaluation

The investigation of 8-aminoalkyl derivatives of purine-2,6-dione has led to the discovery of compounds with significant affinity and selectivity for serotonin receptors, highlighting their potential as psychotropic agents with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013). This research illustrates the therapeutic potential of purine derivatives in addressing central nervous system disorders.

Structural Analysis and Characterization

Structural analysis of purine derivatives, including X-ray crystallography studies, has provided detailed insights into the molecular geometry and intermolecular interactions of compounds like 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline. Such studies are crucial for understanding the physicochemical properties that underlie the biological activities of these molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

8-amino-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGBZEIFUXTPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione

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